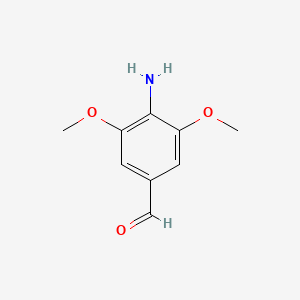

4-Amino-3,5-dimethoxybenzaldehyde

Cat. No. B8707095

M. Wt: 181.19 g/mol

InChI Key: SXXIBYAOLWVKKT-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04775756

Procedure details

28 ml of sulfuric acid (d=1.8; 0.45 mol) were heated to 120° while stirring and treated in one portion with 11.25 g of 5-(4-amino-3,5-dimethoxyphenyl)-5-hydroxybarbituric acid (0.038 mol). The mixture was stirred until evolution of gas was no longer observed (about 15-20 minutes) and then poured into a mixture of 140 g of ice and 140 g of water while stirring. Resinous polymerization products were separated by a filtration over a pad of 15 g of celite. While stirring and cooling, the filtrate was treated with 63.6 g of potassium carbonate powder until neutral. The aqueous suspension was extracted three times with 50 ml of ethyl acetate each time, the combined organic phases were dried over sodium sulfate and concentrated in water-jet vacuum. The residue was dried up to constant weight in a high vacuum. There was obtained 6.36 of crude 4-amino-3,5-dimethoxybenzaldehyde as a yellow oil which solidified on standing (mp=94°-96° C.). The purity determined by gas chromatography was 96%. 4-amino-3,5-dimethoxybenzaldehyde was converted into 2,4diamino-5-(4-amino-3,5-dimethoxybenzyl)pyrimidine as follows:

Name

5-(4-amino-3,5-dimethoxyphenyl)-5-hydroxybarbituric acid

Quantity

11.25 g

Type

reactant

Reaction Step Two

[Compound]

Name

ice

Quantity

140 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

S(=O)(=O)(O)O.[NH2:6][C:7]1[C:12]([O:13][CH3:14])=[CH:11][C:10]([C:15]2([OH:24])C(=O)NC(=O)NC2=O)=[CH:9][C:8]=1[O:25][CH3:26]>O>[NH2:6][C:7]1[C:8]([O:25][CH3:26])=[CH:9][C:10]([CH:15]=[O:24])=[CH:11][C:12]=1[O:13][CH3:14]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

28 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Two

|

Name

|

5-(4-amino-3,5-dimethoxyphenyl)-5-hydroxybarbituric acid

|

|

Quantity

|

11.25 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1=C(C=C(C=C1OC)C1(C(NC(NC1=O)=O)=O)O)OC

|

Step Three

[Compound]

|

Name

|

ice

|

|

Quantity

|

140 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

140 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The mixture was stirred until evolution of gas

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(about 15-20 minutes)

|

|

Duration

|

17.5 (± 2.5) min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Resinous polymerization products

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were separated by a filtration over a pad of 15 g of celite

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

While stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooling

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the filtrate was treated with 63.6 g of potassium carbonate powder until neutral

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous suspension was extracted three times with 50 ml of ethyl acetate each time

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the combined organic phases were dried over sodium sulfate

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in water-jet vacuum

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue was dried up to constant weight in a high vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=C(C=C(C=O)C=C1OC)OC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |